
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MMV008138, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMV008138 belongs to the class of pyrimidine derivatives and has been found to exhibit potent antimalarial activity.
Wirkmechanismus
The exact mechanism of action of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood. However, it is believed that N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide targets the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, which is essential for the parasite's survival. DHODH plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are required for DNA and RNA synthesis in the parasite.
Biochemical and Physiological Effects
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to exhibit low toxicity in mammalian cells, making it a promising candidate for further development as an antimalarial drug. In addition, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its potent antimalarial activity, which makes it an ideal compound for testing against the parasite. However, one of the limitations of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its low solubility in water, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One possibility is to explore its potential as a combination therapy with other antimalarial drugs to improve its efficacy and reduce the risk of drug resistance. Another direction is to investigate its potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis. Furthermore, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Overall, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide holds great promise as a potential antimalarial drug, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multistep process that starts with the reaction of 4-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5,6-dimethylpyrimidine-4-amine in the presence of a base to form N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential antimalarial activity. In vitro studies have shown that N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Furthermore, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to be effective against multidrug-resistant strains of the parasite.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-7-12(20-4)5-6-13(9)18-15(19)14-10(2)11(3)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDZVDDEYFTRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


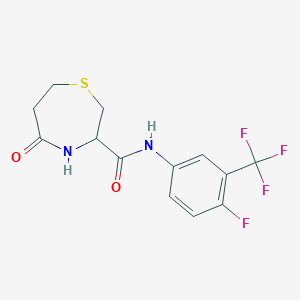
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)
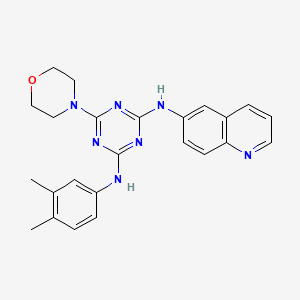
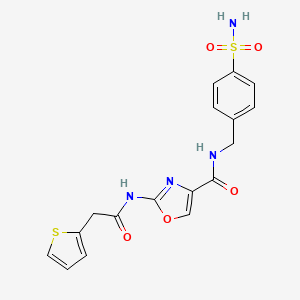
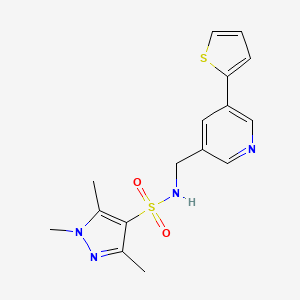
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)
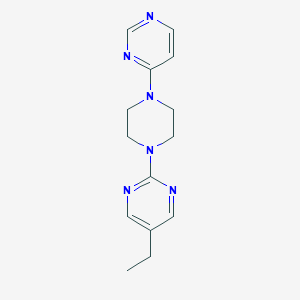
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)


![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)